1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-19(2,3)21-18(23)20-13-16(17-9-6-12-24-17)22-11-10-14-7-4-5-8-15(14)22/h4-9,12,16H,10-11,13H2,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDTYSKKAZUUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the indolinyl and thiophenyl precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final urea compound. Common reagents include urea, tert-butyl isocyanate, and various coupling agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the specific reagents and conditions required. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a probe in biological studies to understand protein interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to fluorophenyl (5h) or benzodioxolyl (5k) analogs, which may enhance blood-brain barrier penetration .
- Compounds with thiophen-2-yl groups (e.g., 5h, 5k, CAS 1396685-72-5) share electronic properties but differ in substituent effects. For example, the dual thiophene system in may reduce solubility due to increased hydrophobicity.
Key Observations :
- Urea derivatives with pyridinyl-thiophene scaffolds (e.g., 5h, 5j) demonstrate broad anticancer activity, suggesting the target compound may share similar mechanisms .
- The absence of a tert-butyl group in 5h and 5k correlates with lower lipophilicity, which may limit CNS penetration compared to the target compound.
- Rotigotine Hydrochloride (non-urea thiophene derivative) highlights the pharmacological relevance of thiophene in receptor targeting, though the urea group in the target compound may alter binding kinetics .
Biological Activity
The compound 1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea , with CAS number 898458-96-3, is a member of the urea derivatives family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of This compound is , with a molecular weight of 343.5 g/mol. The structure includes a tert-butyl group, an indoline moiety, and a thiophene ring, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 898458-96-3 |
| Molecular Formula | C₁₉H₂₅N₃OS |
| Molecular Weight | 343.5 g/mol |
Anticancer Properties
Recent studies have indicated that urea derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that related thiourea compounds demonstrated antiproliferative effects against U937 cells with IC50 values in the low micromolar range .
The mechanisms through which urea derivatives exert their biological effects often involve the inhibition of specific enzymes or pathways. For example, certain urea compounds have been found to inhibit GSK-3β activity, which is crucial in cancer cell signaling pathways . The ability to form hydrogen bonds due to the NH groups in urea structures is pivotal for binding to target proteins.
Antimicrobial Activity
In addition to anticancer properties, urea derivatives have shown promising antimicrobial activities. Research indicates that these compounds can exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Case Studies and Research Findings
- Study on Urea Derivatives : A comprehensive evaluation of various urea derivatives revealed that modifications in their structure significantly affect their biological activities. For example, alterations in the substituents on the urea group can enhance their potency against specific cancer cell lines .
- Indole-Based Ureas : Another study focused on indole-based ureas found that these compounds could inhibit specific protein kinases involved in cancer progression. The structural diversity provided by substituents like thiophene enhances their therapeutic potential .
- Docking Studies : Computational studies have been utilized to predict the binding affinity of This compound with various biological targets. These studies suggest that the compound can effectively interact with active sites of enzymes involved in cancer metabolism .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagent/Condition | Temperature | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Urea formation | Triphosgene, trimethylamine | 0–5°C | THF | ~65–70 |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Structural validation requires a combination of:
- 1H/13C NMR : To confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and aromatic protons from indoline/thiophene moieties .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion ([M+H]+) and fragmentation patterns.
- FT-IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Q. Table 2: Key NMR Peaks
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| tert-Butyl | 1.28 (s, 9H) | 28.9, 34.5 |
| Thiophene C-H | 6.8–7.1 (m) | 125–130 |
| Indoline NH | 3.4–3.6 (br) | - |
Basic: What safety protocols are essential during handling?
Answer:
- Engineering Controls : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during urea formation) .
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats.
- Emergency Measures : Immediate rinsing with water for skin/eye contact; avoid inhalation of fine powders .
Advanced: How can reaction yields be optimized using Design of Experiments (DoE)?
Answer:
DoE integrates statistical modeling to identify critical parameters:
Factors : Temperature, solvent polarity, reagent stoichiometry.
Response Surface Methodology (RSM) : Maps interactions between variables. For example, THF/water ratios >10:1 improve urea solubility, while excess triphosgene (>1.2 eq) reduces byproducts .
Validation : Replicate runs under optimized conditions (e.g., 0°C, THF, 1.1 eq triphosgene) to confirm reproducibility.
Advanced: How should researchers resolve contradictions in spectral data?
Answer:
Contradictions (e.g., unexpected NMR splitting) may arise from:
- Rotamers : Urea NH groups can exhibit restricted rotation, causing peak splitting in DMSO-d6. Heating the sample to 60°C often coalesces peaks .
- Byproducts : LC-MS or 2D NMR (COSY, HSQC) identifies impurities (e.g., unreacted indoline derivatives) .
Advanced: What computational methods predict the compound’s reactivity or interactions?
Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., enzymes) using software like Gaussian or GROMACS.
- Interaction Energy Calculations : Quantifies hydrogen bonding or π-π stacking in crystal structures .
Advanced: How is biological activity assessed for urea derivatives?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 values against kinases or proteases using fluorescence-based assays.
- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
- ADMET Profiling : Solubility (logP), plasma stability, and CYP450 inhibition using HPLC and microsomal preparations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
